1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine
Overview
Description
1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine (CBP) is a chemical compound that has been used in scientific research due to its unique properties. CBP is a piperazine derivative that has been found to have potential applications in various fields, including medicine, chemistry, and biology.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking the dopamine receptors and activating the serotonin receptors, 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine can regulate the levels of these neurotransmitters in the brain, leading to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been found to have various biochemical and physiological effects. In animal studies, 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been shown to decrease locomotor activity and induce sedation. 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has also been found to decrease the levels of dopamine and increase the levels of serotonin in the brain, leading to its antipsychotic and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine in lab experiments is its unique properties, which make it a potential candidate for various applications. However, one limitation is its limited availability, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for the research of 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine. One potential direction is the further study of its antipsychotic and anxiolytic effects, which could lead to its potential use in the treatment of mental disorders. Another direction is the study of its potential use in cancer treatment, which could lead to the development of new cancer therapies. Additionally, the synthesis of new 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine derivatives could lead to the discovery of compounds with even more potent effects.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine is a chemical compound with potential applications in various fields, including medicine, chemistry, and biology. Its unique properties make it a potential candidate for various applications, and its mechanism of action and biochemical and physiological effects have been studied extensively. While there are limitations to its use in lab experiments, there are several future directions for the research of 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine, which could lead to the development of new therapies and compounds.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been used in scientific research for its potential applications in various fields. In medicinal chemistry, 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been found to have antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of mental disorders. In addition, 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEKGEVTPASXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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